Iron neodecanoate

Description

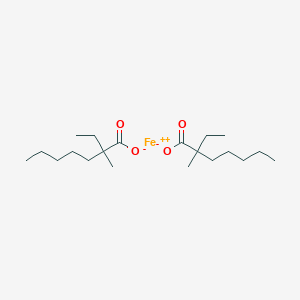

Structure

3D Structure of Parent

Properties

CAS No. |

51818-55-4 |

|---|---|

Molecular Formula |

C20H38FeO4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

2-ethyl-2-methylheptanoate;iron(2+) |

InChI |

InChI=1S/2C10H20O2.Fe/c2*1-4-6-7-8-10(3,5-2)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

BJFRCKSJNVOXIB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Iron Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron neodecanoate, a coordination compound of significant interest in various industrial and research applications, possesses a complex structural and bonding profile. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthesis of this compound. It consolidates available data on its spectroscopic and thermal properties, offering detailed experimental protocols for its preparation and characterization. This document is intended to serve as a foundational resource for professionals in research and development, particularly those in materials science and drug development who may utilize this compound as a precursor for iron-oxide nanoparticles or in other catalytic applications.

Introduction

This compound is a metal carboxylate salt consisting of an iron center coordinated to neodecanoate ligands. Neodecanoic acid is a mixture of isomers of branched-chain carboxylic acids with the general formula C₁₀H₂₀O₂. The bulky and branched nature of the neodecanoate ligand imparts unique solubility and reactivity properties to the iron complex, making it a versatile compound in various fields. In drug development, this compound is particularly relevant as a precursor in the synthesis of iron oxide nanoparticles for applications such as magnetic resonance imaging (MRI) contrast agents and drug delivery vehicles. A thorough understanding of its chemical structure and bonding is paramount for controlling the properties of the resulting nanomaterials and for designing novel applications.

This guide will delve into the molecular structure, the nature of the coordination bonds between the iron center and the neodecanoate ligands, and the experimental techniques used to elucidate these features.

Chemical Structure and Bonding

The chemical structure of this compound can be complex, with the iron center existing in either the +2 (ferrous) or +3 (ferric) oxidation state. The general chemical formulas are C₂₀H₃₈FeO₄ for iron(II) neodecanoate and C₃₀H₅₇FeO₆ for iron(III) neodecanoate. However, these represent the stoichiometry and do not fully describe the intricate coordination environment.

The bonding between the iron ion and the neodecanoate ligands is primarily through the carboxylate group (-COO⁻). The carboxylate ligand is versatile and can adopt several coordination modes, including unidentate, bidentate chelating, and bridging.[1] The bulky neodecanoate ligands are known to influence the coordination geometry around the iron center, often leading to the formation of multinuclear clusters rather than simple monomeric species.[2] In many iron(III) carboxylate complexes with bulky ligands, the iron is in a high-spin state.[2]

The coordination environment is typically pseudo-octahedral, though distortions are common due to the steric hindrance of the ligands.[2] In multinuclear complexes, oxo or hydroxo bridges may also be present, further complicating the structure.

Coordination Modes

The coordination of the carboxylate group to the iron center is a key determinant of the overall structure and reactivity of this compound. The different coordination modes can be distinguished using spectroscopic techniques, particularly infrared spectroscopy.

Experimental Protocols

Synthesis of Iron(III) Neodecanoate

A general method for the synthesis of metal carboxylates involves the reaction of a metal salt with a carboxylic acid.[3] The following protocol is adapted from a procedure for the synthesis of bismuth(III) neodecanoate and can be modified for iron(III) neodecanoate.[4]

Materials:

-

Iron(III) chloride (FeCl₃) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Neodecanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hexane

-

Deionized water

Procedure:

-

Preparation of Sodium Neodecanoate: Dissolve a stoichiometric amount of neodecanoic acid in ethanol. Separately, prepare a solution of sodium hydroxide in deionized water. Slowly add the NaOH solution to the neodecanoic acid solution with constant stirring to form sodium neodecanoate.

-

Reaction with Iron Salt: Prepare an aqueous solution of iron(III) chloride or iron(III) nitrate. While vigorously stirring, slowly add the iron salt solution to the sodium neodecanoate solution. A precipitate of this compound will form.

-

Isolation and Purification: The precipitate is collected by filtration and washed several times with deionized water to remove any unreacted salts. Further purification can be achieved by dissolving the crude product in a nonpolar solvent like hexane, followed by filtration to remove any insoluble impurities. The solvent is then removed under reduced pressure to yield the purified this compound.

Data Presentation

Spectroscopic Data

Spectroscopic techniques are crucial for elucidating the structure and bonding of this compound.

Table 1: Spectroscopic Data for Iron(III) Carboxylate Complexes

| Spectroscopic Technique | Observed Features | Interpretation |

| FT-IR Spectroscopy | Asymmetric ν(COO⁻) stretch | The position of these bands can indicate the coordination mode of the carboxylate group.[1] |

| Symmetric ν(COO⁻) stretch | A larger separation (Δν) between the asymmetric and symmetric stretches often suggests a unidentate coordination, while a smaller separation is indicative of bidentate or bridging modes. | |

| UV-Vis Spectroscopy | Absorption bands in the UV region | Typically attributed to ligand-to-metal charge transfer (LMCT) transitions. For Fe(III) complexes, bands are often observed around 300 nm.[5][6] |

| Mössbauer Spectroscopy | Isomer Shift (δ) | Values in the range of 0.58-0.74 mm/s (relative to sodium nitroprusside) are characteristic of high-spin Fe(III).[2] |

| Quadrupole Splitting (ΔE₋) | Non-zero values indicate a distortion from a perfect cubic symmetry around the iron nucleus, providing information about the coordination geometry.[2] |

Thermal Analysis Data

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of this compound.

Table 2: Thermal Analysis Data for Metal Carboxylates

| Thermal Analysis Technique | Observed Events | Interpretation |

| TGA | Initial weight loss | Often corresponds to the loss of coordinated or lattice solvent molecules. |

| Subsequent weight loss stages | Represent the decomposition of the organic ligands. The final residual mass typically corresponds to the formation of iron oxide.[7] | |

| DSC | Endothermic peaks | Can indicate melting points or the energy required for desolvation. |

| Exothermic peaks | Usually associated with the decomposition of the compound. |

Conclusion

The chemical structure and bonding of this compound are complex, characterized by the versatile coordination of the bulky neodecanoate ligand to the iron center. This guide has provided a framework for understanding these properties through a combination of theoretical principles and experimental data. The detailed protocols for synthesis and characterization serve as a practical resource for researchers. A comprehensive grasp of the structure-property relationships of this compound is essential for its effective application in catalysis and as a precursor for advanced materials in fields such as drug development. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable for definitively elucidating the precise molecular structure of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron neodecanoate is a metal carboxylate that exists in both divalent (Iron(II)) and trivalent (Iron(III)) forms. It is recognized for its versatility, serving as a catalyst in various chemical reactions, a drier in coatings, and a precursor in the synthesis of iron oxide nanoparticles. Its utility in the biomedical field, particularly in drug delivery systems, is an area of growing interest. This technical guide provides a comprehensive overview of the physical and chemical properties of both Iron(II) and Iron(III) neodecanoate, detailed experimental methodologies for property determination, and a summary of its applications, with a focus on its relevance to drug development.

Physical Properties

The physical characteristics of this compound can vary depending on the oxidation state of the iron and the isomeric composition of the neodecanoic acid. Generally, it is a viscous liquid or a waxy solid at room temperature.[1]

Table 1: Physical Properties of this compound

| Property | Iron(II) Neodecanoate | Iron(III) Neodecanoate |

| Molecular Formula | C₂₀H₃₈FeO₄[2][3] | C₃₀H₅₇FeO₆[1][4] |

| Molecular Weight | 398.4 g/mol [2] | 569.61 g/mol [1][4] |

| CAS Number | 51818-55-4[2][3] | 68958-52-1[4][5] |

| Appearance | Viscous liquid or solid[1] | Dark brown uniform oily liquid[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, hexane); poorly soluble in water.[1] | Soluble in organic solvents. |

| Boiling Point | 288 °C (decomposes)[1] | Not available |

| Density | 1.079 g/cm³ at 20 °C[1] | Not available |

| Vapor Pressure | 0.001 Pa at 20 °C[1] | Not available |

Chemical Properties

This compound exhibits reactivity characteristic of metal carboxylates. The iron center can participate in redox reactions, and the carboxylate ligands can be displaced by other ligands.

Stability and Reactivity

This compound is stable under normal storage conditions but can be sensitive to moisture, which may lead to hydrolysis.[1] At elevated temperatures, it undergoes thermal decomposition.[1] The branched nature of the neodecanoate ligand enhances its solubility in nonpolar media and provides steric hindrance around the metal center, influencing its catalytic activity.

Key Chemical Reactions

-

Decomposition: Upon heating to high temperatures, it decomposes, breaking down into iron oxides and organic byproducts.[1]

-

Ligand Exchange: The neodecanoate ligands can be exchanged with other ligands, a property that is exploited in the synthesis of various iron complexes.

-

Catalysis: The iron center can cycle between its +2 and +3 oxidation states, making it an effective catalyst for oxidation and polymerization reactions.[6]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for ensuring data accuracy and reproducibility.

Determination of Physical Properties

Melting Point: A capillary melting point apparatus can be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For viscous liquids or waxes, a differential scanning calorimeter (DSC) would provide more accurate data on phase transitions.

Solubility: To determine solubility, a known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, hexane) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like spectroscopy or gravimetric analysis after solvent evaporation.

Density: The density of liquid this compound can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

Synthesis of this compound

This compound can be synthesized via a direct reaction or a precipitation method.[2]

Direct Reaction Method (Laboratory Scale):

-

Reactants: Iron(II) chloride (FeCl₂) or Iron(III) chloride (FeCl₃) and neodecanoic acid.

-

Solvent: A suitable organic solvent such as ethanol.[2]

-

Procedure:

-

Dissolve neodecanoic acid in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

In a separate container, dissolve the iron chloride salt in a minimal amount of ethanol.

-

Slowly add the iron chloride solution to the neodecanoic acid solution while stirring. The molar ratio of iron salt to neodecanoic acid is typically 1:2 for Iron(II) neodecanoate and 1:3 for Iron(III) neodecanoate.[2]

-

Heat the reaction mixture to 60-80 °C and maintain stirring for several hours to ensure the reaction goes to completion.[2]

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by washing with a non-polar solvent to remove any unreacted starting materials.

-

Role in Drug Development

The primary relevance of this compound in drug development is as a precursor for the synthesis of iron oxide nanoparticles (IONPs).[6] These nanoparticles are extensively investigated for various biomedical applications, including drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.

Iron Oxide Nanoparticles in Drug Delivery

IONPs can be functionalized to carry therapeutic agents to specific sites within the body. The general workflow for utilizing this compound in this context is illustrated below.

Caption: Workflow for the use of this compound in drug delivery.

Signaling Pathways

While this compound itself is not directly involved in specific signaling pathways in a therapeutic sense, the iron released from IONPs can influence cellular processes. Iron is essential for numerous metabolic pathways, but an excess can lead to oxidative stress through the Fenton reaction, generating reactive oxygen species (ROS). This property can be harnessed in cancer therapy, where targeted delivery of iron-loaded nanoparticles can induce cell death in tumor cells.

Caption: Conceptual pathway of iron-induced oxidative stress.

Conclusion

This compound, in both its ferrous and ferric forms, is a compound with a range of industrial applications. For the pharmaceutical and drug development sectors, its primary significance lies in its role as a high-quality precursor for the synthesis of iron oxide nanoparticles. A thorough understanding of its physical and chemical properties is essential for the controlled and reproducible manufacturing of these nanoparticles, which hold considerable promise for advancing targeted drug delivery and other biomedical technologies. Further research into the direct biological interactions of this compound and the development of standardized protocols for its characterization will be invaluable for its future applications.

References

- 1. neodecanoic acid, iron salt | 51818-55-4 [amp.chemicalbook.com]

- 2. Buy this compound (EVT-15482507) | 51818-55-4 [evitachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. iron(3+) neodecanoate CAS#: 68958-52-1 [m.chemicalbook.com]

- 5. iron(3+) neodecanoate | CAS#:68958-52-1 | Chemsrc [chemsrc.com]

- 6. This compound | 51818-55-4 | Benchchem [benchchem.com]

Iron neodecanoate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron neodecanoate is a metal carboxylate salt that finds application in various industrial and research settings. It is formed from the reaction of an iron salt with neodecanoic acid, a branched-chain carboxylic acid. This guide provides a comprehensive overview of the chemical properties, safety data, and handling procedures for this compound, with a focus on providing researchers and professionals with the necessary information for its safe and effective use.

Two primary forms of this compound are commonly referenced, distinguished by their Chemical Abstracts Service (CAS) numbers:

-

Iron(III) Neodecanoate: CAS Number 68958-52-1[1]

-

Neodecanoic acid, iron salt: CAS Number 51818-55-4[2]

This guide will address both where information is available, noting the specific form when necessary.

Chemical and Physical Properties

A summary of the available physical and chemical properties of this compound is presented below. Data for these compounds can be limited in publicly available literature.

| Property | Iron(III) Neodecanoate (CAS 68958-52-1) | Neodecanoic acid, iron salt (CAS 51818-55-4) |

| Molecular Formula | C30H57FeO6 | C10H20O2.xFe |

| Molecular Weight | 569.61 g/mol | Variable |

| Appearance | Not specified | Not specified |

| Density | 1.3±0.1 g/cm³[3] | Not specified |

| Boiling Point | 561.2±50.0 °C at 760 mmHg[3] | Not specified |

| Solubility | Enhances oil solubility[4] | Not specified |

Safety Data Sheet (SDS) Summary

Hazards Identification

This compound is generally classified with the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

First Aid Measures

| Exposure Route | First Aid Procedures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

Exposure Controls & Personal Protection

| Control Parameter | Recommendations |

| Engineering Controls | Use in a well-ventilated area. Ensure adequate ventilation to maintain exposures below occupational limits. |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves. The specific glove material will depend on the solvent used. Nitrile rubber is often recommended for handling metal carboxylates.[5] |

| Respiratory Protection | If permissible levels are exceeded, use a NIOSH-approved dust respirator.[6] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of an iron salt with neodecanoic acid. A common approach is the direct reaction of an iron chloride salt with neodecanoic acid.

Materials:

-

Iron(II) chloride (FeCl₂) or Iron(III) chloride (FeCl₃)

-

Neodecanoic acid

-

Suitable solvent (e.g., ethanol, xylene)

-

Base (optional, to neutralize liberated HCl)

General Procedure:

-

Dissolve the iron chloride salt in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

-

Add neodecanoic acid to the solution. The stoichiometry will depend on the desired iron salt (e.g., a 1:3 molar ratio of FeCl₃ to neodecanoic acid for iron(III) neodecanoate).

-

The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

-

If a base is used, it can be added to neutralize the hydrochloric acid formed during the reaction.

-

After cooling, the product can be isolated. The purification method will depend on the solvent and the properties of the final product and may involve filtration, washing, and drying.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification steps, may need to be optimized for specific applications.

Logical Relationships in Safety Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to waste disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. Buy iron(3+) neodecanoate from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI [echemi.com]

- 2. neodecanoic acid, iron salt | 51818-55-4 [amp.chemicalbook.com]

- 3. iron(3+) neodecanoate | CAS#:68958-52-1 | Chemsrc [chemsrc.com]

- 4. This compound | 51818-55-4 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. The Synthesis of an Iron Salt [jan.ucc.nau.edu]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Iron (III) Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of iron(III) neodecanoate. By examining the breakdown pathways, intermediate products, and experimental analysis techniques, this document aims to equip researchers with the foundational knowledge to control and utilize this process, particularly in the synthesis of iron oxide nanoparticles for various applications, including drug delivery and medical imaging.

Introduction

Iron(III) neodecanoate is a metal-organic compound widely used as a precursor in the synthesis of iron oxide nanoparticles. The thermal decomposition of this precursor in a high-boiling point solvent is a common and effective method for producing nanoparticles with controlled size and magnetic properties. Understanding the intricate mechanism of this decomposition is crucial for optimizing reaction conditions and tailoring the characteristics of the resulting nanomaterials. This guide synthesizes current knowledge on the thermal analysis of iron carboxylates to elucidate the decomposition pathway of iron(III) neodecanoate.

Thermal Decomposition Pathway

The thermal decomposition of iron(III) neodecanoate, an iron carboxylate, is a multi-step process that can be effectively studied using thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify evolved gases. While specific data for iron neodecanoate is not extensively published, the mechanism can be inferred from studies on similar long-chain iron carboxylates, such as iron oleate and iron stearate.[1][2][3][4]

The decomposition generally proceeds through the following stages:

-

Initial Desolvation/Dehydration: If the precursor contains residual solvent or coordinated water molecules, an initial weight loss will be observed at lower temperatures, typically below 200°C.[1]

-

Decarboxylation: This is the primary decomposition step where the neodecanoate ligands break down. This process involves the cleavage of the carboxylate group, releasing carbon dioxide (CO₂) and forming hydrocarbon radicals.[2] This stage is often observed as a significant weight loss in the TGA curve between 200°C and 400°C.[2]

-

Formation of Iron Oxide: Following the removal of the organic ligands, the iron atoms aggregate and oxidize to form iron oxide nanoparticles. The exact phase of iron oxide (e.g., magnetite Fe₃O₄, or maghemite γ-Fe₂O₃) is influenced by the reaction atmosphere and the presence of oxidizing or reducing agents.[4]

A visual representation of this proposed pathway is provided below.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) provides quantitative data on the weight loss of a sample as a function of temperature. The following table summarizes typical decomposition stages and associated weight losses for iron carboxylates, which can be considered analogous to this compound.

| Decomposition Stage | Temperature Range (°C) | Typical Weight Loss (%) | Evolved Species | Reference |

| Desolvation/Dehydration | 100 - 200 | 1 - 5 | Water, residual solvent | [1] |

| Ligand Decomposition (Step 1) | 200 - 300 | 20 - 30 | CO₂, hydrocarbon fragments | [2] |

| Ligand Decomposition (Step 2) | 300 - 400 | 40 - 50 | CO₂, hydrocarbon fragments | [2] |

| Final Residue Formation | > 400 | (Remaining Mass) | - | [2] |

Note: The exact temperatures and weight loss percentages can vary depending on factors such as the heating rate, atmosphere, and the specific structure of the this compound complex.

Experimental Protocols

A robust experimental setup is critical for accurately characterizing the thermal decomposition of this compound. The following section details a general protocol for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

TGA-MS Experimental Protocol

Objective: To determine the thermal stability and identify the gaseous decomposition products of iron(III) neodecanoate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Mass Spectrometer (MS) with a heated transfer line

Materials:

-

Iron(III) neodecanoate sample

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

TGA sample pans (e.g., alumina or platinum)[5]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.[5]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with the inert gas at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.[6]

-

Heat the transfer line to the MS to a temperature sufficient to prevent condensation of evolved gases (e.g., 200-250°C).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[6]

-

Record the sample weight as a function of temperature.

-

-

MS Data Acquisition:

-

Simultaneously with the TGA run, acquire mass spectra of the evolved gases.

-

Monitor specific m/z ratios corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 18 for H₂O, and various hydrocarbon fragments).

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset and peak decomposition temperatures and the percentage weight loss for each step.

-

Correlate the weight loss events with the evolution of specific gases detected by the MS.

-

The following diagram illustrates the typical workflow for this experimental protocol.

Conclusion

The thermal decomposition of iron(III) neodecanoate is a complex yet controllable process that is fundamental to the synthesis of high-quality iron oxide nanoparticles. By leveraging analytical techniques such as TGA-MS and understanding the multi-step decomposition mechanism involving desolvation, decarboxylation, and oxide formation, researchers can precisely engineer the properties of the resulting nanomaterials. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals in the field, enabling more informed and efficient development of iron-based nanomaterials for advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. scienceworldjournal.org [scienceworldjournal.org]

Unveiling the Electronic Landscape of Iron Neodecanoate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron neodecanoate complexes are versatile compounds that have garnered significant interest across various scientific disciplines, primarily for their roles as catalysts and as precursors in the synthesis of iron-based nanomaterials. The electronic properties of these complexes are fundamental to their reactivity and performance in these applications. The coordination environment of the iron center, its oxidation state (typically Fe(II) or Fe(III)), and its spin state dictate the electronic landscape and, consequently, the chemical behavior of the complex. This technical guide provides an in-depth exploration of the electronic properties of this compound and related iron carboxylate complexes, detailing the experimental methodologies used for their characterization and presenting available data for comparative analysis.

The neodecanoate ligand, a bulky branched-chain carboxylate, imparts high solubility in nonpolar organic solvents, a crucial property for homogeneous catalysis and solution-based material synthesis. While specific electronic data for this compound is not extensively available in public literature, this guide draws upon data from closely related iron carboxylate complexes to provide a comprehensive overview of the expected electronic characteristics and the sophisticated techniques employed for their investigation.

Core Electronic Properties and Characterization Techniques

The key electronic properties of this compound complexes revolve around the d-electron configuration of the iron center. These properties are experimentally probed using a suite of spectroscopic and electrochemical techniques.

Oxidation and Spin States

This compound can exist in two primary oxidation states: iron(II) (ferrous) and iron(III) (ferric). The d-electron count for these states are d⁶ and d⁵, respectively. For each oxidation state, the electrons can be arranged in different spin configurations, primarily high-spin and low-spin, depending on the ligand field strength. In the case of carboxylate ligands, which are generally considered weak-field ligands, high-spin configurations are typically favored.

-

High-Spin Iron(II) (S=2): Possesses four unpaired electrons.

-

High-Spin Iron(III) (S=5/2): Possesses five unpaired electrons.

These spin states directly influence the magnetic properties of the complexes.

Data Summary: Electronic Properties of Iron Carboxylate Complexes

While specific data for this compound is limited, the following tables summarize representative electronic property data for other iron carboxylate complexes, which serve as valuable analogs.

| Complex | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Magnetic Moment (µeff) (B.M.) | Redox Potential (V vs. ref) |

| Iron(II) Analogues | ||||||

| Iron(II) Acetate | Fe(II) | High-Spin | ~1.2 - 1.3 | ~2.2 - 2.6 | ~5.0 - 5.5 | |

| Iron(II) Stearate | Fe(II) | High-Spin | Data not available | Data not available | Data not available | |

| Iron(III) Analogues | ||||||

| Trinuclear Iron(III) Acetate | Fe(III) | High-Spin | ~0.4 - 0.5 | ~0.6 - 0.9 | Antiferromagnetically coupled | See Table 2 |

| Iron(III) Benzoate | Fe(III) | High-Spin | ~0.45 | ~0.5 | Antiferromagnetically coupled | See Table 2 |

| Iron(III) 2-ethylhexanoate | Fe(III) | High-Spin | Data not available | Data not available | Data not available | |

| This compound (Reported Value) | Fe(II)/Fe(III) | High-Spin | Data not available | Data not available | Data not available | ~ +0.8 V[1] |

Table 1: Representative Electronic Properties of Iron Carboxylate Complexes. Note: Mössbauer parameters are typically referenced to α-iron at room temperature. Magnetic moments are for mononuclear high-spin complexes; many iron(III) carboxylates exist as multinuclear, antiferromagnetically coupled clusters with lower overall magnetic moments.

| Complex/Ligand | E½ (V vs. Ag/Ag⁺) |

| [Fe₃O(O₂CCH₃)₆(py)₃]⁺ (Acetate) | -0.30 |

| [Fe₃O(O₂CC₆H₅)₆(py)₃]⁺ (Benzoate) | -0.25 |

| [Fe₃O(O₂CCH₂Cl)₆(py)₃]⁺ (Chloroacetate) | -0.05 |

| [Fe₃O(O₂CCCl₃)₆(py)₃]⁺ (Trichloroacetate) | +0.23 |

Table 2: First Reversible Redox Potentials for a Series of Trinuclear Iron(III) Carboxylate Complexes in CH₃CN, demonstrating the influence of the carboxylate ligand on the redox properties.[1]

Experimental Protocols

Mössbauer Spectroscopy

Principle: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of iron nuclei. It provides precise information on the oxidation state, spin state, and coordination geometry through the analysis of hyperfine interactions: the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting.

Experimental Workflow:

Caption: Workflow for Mössbauer Spectroscopy.

Detailed Methodology:

-

Sample Preparation: The this compound complex is prepared as a fine powder and uniformly distributed in a sample holder. For temperature-dependent studies, the sample is placed in a cryostat.

-

Data Acquisition: The sample is exposed to γ-rays from a ⁵⁷Co source. The spectrometer operates in transmission mode, where the velocity of the source is varied linearly with time to scan a range of Doppler energies. The γ-rays that pass through the sample are detected by a proportional counter.

-

Spectral Analysis: The resulting Mössbauer spectrum (a plot of γ-ray counts versus source velocity) is fitted with Lorentzian-shaped resonance lines. From the fit, the isomer shift (δ), quadrupole splitting (ΔEQ), and, if present, the magnetic hyperfine field (Bhf) are extracted.[2]

-

Isomer Shift (δ): Sensitive to the s-electron density at the nucleus, which differs for Fe(II) and Fe(III) and for high- and low-spin states.

-

Quadrupole Splitting (ΔEQ): Results from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, providing information about the symmetry of the coordination environment.

-

Magnetic Susceptibility Measurement

Principle: This technique measures the degree to which a material is magnetized in an applied magnetic field. For paramagnetic iron complexes, the magnetic susceptibility is directly related to the number of unpaired electrons, allowing for the determination of the spin state and the effective magnetic moment (µeff).

Experimental Workflow:

Caption: Workflow for Magnetic Susceptibility Measurement.

Detailed Methodology:

-

Sample Preparation: A precisely weighed amount of the this compound complex is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer. The magnetization of the sample is measured as a function of temperature (typically from 2 to 300 K) at a constant applied magnetic field.

-

Data Analysis: The raw magnetization data is used to calculate the molar magnetic susceptibility (χM). The data is often presented as a plot of χM*T versus T. For a simple paramagnetic system, this plot should be a horizontal line. Deviations can indicate magnetic exchange interactions between iron centers. The data can be fitted to the Curie-Weiss law to obtain the Curie constant and the Weiss constant, which provides information about the nature of magnetic interactions. The effective magnetic moment (µeff) is calculated from the magnetic susceptibility data.

Cyclic Voltammetry

Principle: Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a species in solution. It provides information about the redox potentials of the Fe(II)/Fe(III) couple and the reversibility of the electron transfer process.

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry.

Detailed Methodology:

-

Solution Preparation: A solution of the this compound complex is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.

-

Electrochemical Measurement: The solution is placed in a three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). A potentiostat is used to apply a potential to the working electrode that is swept linearly to a set potential and then swept back to the initial potential.

-

Data Analysis: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The positions of the anodic and cathodic peak potentials are used to determine the formal redox potential (E½) of the Fe(II)/Fe(III) couple. The separation of the peak potentials (ΔEp) and the ratio of the peak currents provide information about the reversibility of the redox process.[1][3]

X-ray Absorption Spectroscopy (XAS)

Principle: XAS is a technique that provides information on the local geometric and electronic structure of a specific element in a sample. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

XANES: The pre-edge and edge regions of the spectrum are sensitive to the oxidation state and coordination geometry of the absorbing atom.

-

EXAFS: The oscillations past the absorption edge provide information about the number, type, and distance of neighboring atoms.

Experimental Workflow:

Caption: Workflow for X-ray Absorption Spectroscopy.

Detailed Methodology:

-

Sample Preparation: The this compound sample can be a solid powder or a solution.

-

Data Collection: The sample is irradiated with X-rays of continuously varying energy from a synchrotron source. The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.

-

Data Analysis:

-

XANES Analysis: The position and shape of the absorption edge, particularly the pre-edge features, are analyzed to determine the oxidation state and coordination symmetry of the iron atoms.

-

EXAFS Analysis: The oscillatory part of the spectrum at energies above the absorption edge is isolated, Fourier transformed, and fitted to theoretical models to extract structural parameters such as bond distances and coordination numbers for the atoms surrounding the iron center.

-

Logical Relationships in Characterization

The various characterization techniques provide complementary information that, when combined, offer a detailed picture of the electronic structure of this compound complexes.

Caption: Interrelation of Characterization Techniques.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Iron Neodecanoate as a Catalyst for Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron, being an earth-abundant, inexpensive, and environmentally benign metal, has garnered significant attention as a versatile catalyst in a wide array of organic transformations.[1][2][3] Its ability to exist in multiple oxidation states, primarily Fe(II) and Fe(III), makes it a potent catalyst for various redox reactions, including the oxidation of olefins, alcohols, and C-H bonds.[3][4] Iron neodecanoate, a metal carboxylate, is recognized for its catalytic activity, particularly in industrial applications such as promoting the oxidative drying of paints and inks.[5][6][7] The neodecanoate ligand, a bulky and branched carboxylate, enhances the solubility of the iron catalyst in nonpolar organic solvents, a valuable property in many reaction systems.[5]

While this compound is established as a competent oxidation catalyst in industrial settings, detailed laboratory protocols for its application in the selective oxidation of functional groups in fine chemical and pharmaceutical synthesis are not extensively documented in the available literature. However, the principles of iron-catalyzed oxidation are well-established with other iron salts and complexes. This document provides a comprehensive overview of iron-catalyzed oxidation reactions, with specific protocols and data from closely related iron catalyst systems that can serve as a valuable starting point for the investigation of this compound in similar transformations.

Oxidation of Olefins to Ketones (Wacker-Type Oxidation)

The iron-catalyzed Wacker-type oxidation of olefins provides an environmentally friendly alternative to the traditional palladium-based methods for the synthesis of ketones.[8] These reactions often utilize air or oxygen as the terminal oxidant, making them highly attractive for green chemistry applications.[9][10]

General Reaction Scheme:

Experimental Protocol: Iron(III)-Catalyzed Wacker-Type Oxidation of 2-Vinylnaphthalene

This protocol describes the oxidation of 2-vinylnaphthalene to 2-acetylnaphthalene using tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] as the catalyst, which serves as a representative example of an iron-catalyzed Wacker-type oxidation.[8]

Materials:

-

2-Vinylnaphthalene (1a)

-

Tris(dibenzoylmethanato)iron(III) [Fe(dbm)3]

-

Phenylsilane (PhSiH3)

-

Ethanol (EtOH)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a reaction vessel, add 2-vinylnaphthalene (0.65 mmol), tris(dibenzoylmethanato)iron(III) (3 mol%), and ethanol (3 mL).

-

Add phenylsilane (2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature under an air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and isolate the product using standard work-up and purification techniques (e.g., extraction and column chromatography).

Quantitative Data for Iron-Catalyzed Oxidation of Olefins

The following table summarizes the results for the oxidation of various olefins using different iron catalyst systems. This data can be used as a reference for optimizing reactions with this compound.

| Entry | Olefin Substrate | Iron Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Product | Yield (%) | Reference |

| 1 | 2-Vinylnaphthalene | Fe(dbm)3 | 3 | 5 | 2-Acetylnaphthalene | 80 | [8] |

| 2 | 1-Dodecene | Fe(dbm)3 | 3 | 24 | 2-Dodecanone | 62 | [8] |

| 3 | (E)-1-Phenyl-1-propene | Fe(dbm)3 | 3 | 24 | Propiophenone | 75 | [8] |

| 4 | 2-Vinylnaphthalene | FeCl2/neocuproine | 3 | 1.5 | 2-Acetylnaphthalene | 92 | [8] |

| 5 | 1-Dodecene | FeCl2/neocuproine | 3 | 24 | 2-Dodecanone | 55 | [8] |

Proposed Signaling Pathway for Iron-Catalyzed Wacker-Type Oxidation

The following diagram illustrates a plausible mechanism for the iron-catalyzed Wacker-type oxidation of olefins. The catalytic cycle involves the formation of an iron-hydride species, reaction with the olefin, and subsequent oxidation steps.

Caption: Proposed mechanism for iron-catalyzed Wacker-type oxidation.

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Iron catalysts, in combination with co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives, provide an efficient and selective method for this conversion using air as the oxidant.[11][12][13]

General Reaction Scheme:

-

Primary Alcohols: R-CH2OH + O2 --(Iron Catalyst/Co-catalyst)--> R-CHO

-

Secondary Alcohols: R1-CH(OH)-R2 + O2 --(Iron Catalyst/Co-catalyst)--> R1-C(=O)-R2

Experimental Protocol: Iron(III)-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol details the oxidation of benzyl alcohol to benzaldehyde using an iron(III) nitrate/ABNO catalyst system.[13] ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl) is a nitroxyl radical co-catalyst.

Materials:

-

Benzyl alcohol

-

Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O)

-

9-Azabicyclo[3.3.1]nonan-N-oxyl (ABNO)

-

Acetonitrile (MeCN)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a reaction flask, dissolve benzyl alcohol (1.0 mmol), Fe(NO3)3·9H2O (5 mol%), and ABNO (5 mol%) in acetonitrile (5 mL).

-

Stir the solution vigorously at room temperature under an ambient air atmosphere (using a balloon filled with air or an open flask).

-

Monitor the reaction by TLC or GC.

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Quantitative Data for Iron-Catalyzed Oxidation of Alcohols

The following table provides data for the aerobic oxidation of various alcohols using an Fe(NO3)3/ABNO catalyst system.

| Entry | Alcohol Substrate | Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Product | Yield (%) | Reference |

| 1 | Benzyl alcohol | Fe(NO3)3/ABNO | 5 | 3 | Benzaldehyde | 98 | [13] |

| 2 | 4-Methoxybenzyl alcohol | Fe(NO3)3/ABNO | 5 | 2 | 4-Methoxybenzaldehyde | 99 | [13] |

| 3 | 1-Phenylethanol | Fe(NO3)3/ABNO | 5 | 6 | Acetophenone | 95 | [13] |

| 4 | Cinnamyl alcohol | Fe(NO3)3/ABNO | 5 | 4 | Cinnamaldehyde | 92 | [13] |

| 5 | 2-Octanol | Fe(NO3)3/ABNO | 5 | 12 | 2-Octanone | 85 | [13] |

Experimental Workflow for Iron-Catalyzed Alcohol Oxidation

The diagram below outlines the general workflow for the iron-catalyzed aerobic oxidation of alcohols.

Caption: General workflow for iron-catalyzed alcohol oxidation.

Oxidation of C-H Bonds

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical route to complex molecules. Iron catalysts have emerged as powerful tools for promoting the oxidation of both activated and unactivated C-H bonds.[1][14][15][16]

General Reaction Scheme:

R3C-H + [Oxidant] --(Iron Catalyst)--> R3C-OH

Experimental Protocol: Iron-Catalyzed Oxidation of Adamantane

This protocol is a representative example of the oxidation of an unactivated C-H bond using an iron-based catalyst system.[15]

Materials:

-

Adamantane

-

Iron(II) perchlorate hexahydrate (Fe(ClO4)2·6H2O)

-

Ligand (e.g., a tetradentate N-donor ligand)

-

Hydrogen peroxide (H2O2)

-

Acetonitrile (MeCN)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a reaction vial, prepare the iron catalyst by dissolving Fe(ClO4)2·6H2O and the chosen ligand in acetonitrile.

-

Add adamantane to the catalyst solution.

-

Cool the mixture in an ice bath.

-

Slowly add hydrogen peroxide (30 wt% in H2O) to the reaction mixture over a period of time using a syringe pump.

-

Allow the reaction to stir at 0 °C for the specified time.

-

Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

-

Extract the products with an organic solvent, dry, and analyze by GC or GC-MS.

Quantitative Data for Iron-Catalyzed C-H Oxidation

The following table presents data for the oxidation of various substrates with C-H bonds using different iron catalysts.

| Entry | Substrate | Iron Catalyst System | Oxidant | Product(s) | Total Yield (%) | Reference |

| 1 | Cyclohexane | Bio-inspired Fe(II) complex | H2O2 | Cyclohexanol, Cyclohexanone | 26 | [15] |

| 2 | Adamantane | Fe(TPA)(CH3CN)2 | H2O2 | 1-Adamantanol, 2-Adamantanol, 2-Adamantanone | 50 | [14] |

| 3 | Toluene | Fe(III) porphyrin | Iodosylbenzene | Benzaldehyde, Benzyl alcohol | 75 | [14] |

Logical Relationship in C-H Bond Activation

The following diagram illustrates the key steps involved in a general iron-catalyzed C-H bond hydroxylation cycle.

Caption: Simplified catalytic cycle for C-H hydroxylation.

This compound holds promise as a soluble and effective catalyst for a variety of oxidation reactions. While specific, detailed protocols for its use in fine chemical synthesis are not widely available, the extensive research on other iron-based catalysts provides a strong foundation for its application. The protocols and data presented here for the oxidation of olefins, alcohols, and C-H bonds using various iron complexes can serve as excellent starting points for developing new synthetic methodologies with this compound. Researchers are encouraged to explore the catalytic potential of this compound, leveraging its solubility and the versatile reactivity of iron to develop novel, efficient, and sustainable oxidative transformations.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Iron-catalyzed/mediated oxidative transformation of C–H bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Iron compounds - Wikipedia [en.wikipedia.org]

- 5. durachem.com [durachem.com]

- 6. Chemical Additives|Paint Drier|Chemknock [chemknock.com]

- 7. Manganese and Iron Catalysts in Alkyd Paints and Coatings [mdpi.com]

- 8. Iron‐Catalyzed Wacker‐type Oxidation of Olefins at Room Temperature with 1,3‐Diketones or Neocuproine as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conversion of Olefins into Ketones by an Iron-Catalyzed Wacker-type Oxidation Using Oxygen as the Sole Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere [agris.fao.org]

- 14. researchgate.net [researchgate.net]

- 15. portal.fis.tum.de [portal.fis.tum.de]

- 16. researchgate.net [researchgate.net]

Application Notes: Iron-Catalyzed Radical Polymerization of Acrylates

Introduction

Iron-catalyzed radical polymerization presents a compelling alternative to more traditional methods for the synthesis of polyacrylates, offering advantages in terms of cost, environmental impact, and catalyst availability. Iron, being an abundant and biocompatible metal, is an attractive catalyst for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).[1] This document provides an overview of the application of iron-based catalysts, with a focus on the principles that would underpin the use of a lipophilic iron source like iron neodecanoate, in the radical polymerization of acrylate monomers. While specific data on this compound is limited in publicly available literature, the general principles of iron-catalyzed ATRP can be adapted for its use.

Iron-catalyzed ATRP of acrylates can be challenging, often resulting in low monomer conversions and high polymer dispersities.[2] This is attributed to the high propagation rate of acrylate monomers and the potential for side reactions.[2] However, with careful selection of ligands, initiators, and reaction conditions, a good degree of control can be achieved.

Mechanism of Iron-Catalyzed ATRP

Iron-catalyzed Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" polymerization technique that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex. In the case of an iron catalyst, the process is mediated by an equilibrium between a lower oxidation state iron(II) complex and a higher oxidation state iron(III) complex.

The key steps in the mechanism are:

-

Activation: An iron(II) complex (activator) reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and the corresponding iron(III) complex (deactivator).

-

Propagation: The generated radical (R•) adds to a monomer unit (M) to initiate the polymer chain growth, forming a propagating radical (P•).

-

Deactivation: The propagating radical (P•) reacts with the iron(III) complex to regenerate the iron(II) complex and form a dormant polymer chain (P-X). This reversible deactivation step is crucial for maintaining a low concentration of active radicals, thereby minimizing termination reactions.

Several variations of iron-catalyzed ATRP have been developed to enhance control and reduce the catalyst concentration, including:

-

Initiators for Continuous Activator Regeneration (ICAR) ATRP: A conventional radical initiator is used to continuously regenerate the Fe(II) activator from the Fe(III) deactivator.

-

Activators Generated by Electron Transfer (AGET) ATRP: A reducing agent is employed to generate the Fe(II) activator from a more stable Fe(III) precursor.

Below is a diagram illustrating the general mechanism of Iron-Catalyzed ATRP.

Caption: General mechanism of Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on iron-catalyzed radical polymerization of acrylates and methacrylates. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Table 1: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)

| Catalyst System | Initiator | Ligand | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| FeBr₂ | EBiB | PPh₃ | 90 | 6 | 92 | 18,400 | 1.15 | [1] |

| FeCl₃ | EBiB | PPh₃ | 90 | 8 | 85 | 16,800 | 1.20 | [1] |

| Fe(acac)₃ | EBPA | PPh₃ | 90 | 10 | 95 | - | 1.21 | [3] |

| FeBr₃/AIBN (Reverse ATRP) | AIBN | Onium Salts | - | - | - | - | 1.1-1.4 | [1] |

EBiB: Ethyl α-bromoisobutyrate, EBPA: Ethyl 2-bromopropionate, PPh₃: Triphenylphosphine, AIBN: Azobisisobutyronitrile, Fe(acac)₃: Iron(III) acetylacetonate.

Table 2: Iron-Catalyzed Polymerization of Acrylates

| Monomer | Catalyst System | Initiator | Ligand | Temp. (°C) | Time (h) | Conversion (%) | Đ (Mw/Mn) | Reference |

| Methyl Acrylate (MA) | FeBr₃/AIBN (Reverse ATRP) | AIBN | Onium Salts | - | - | - | >1.5 | [1] |

| n-Butyl Acrylate (nBA) | [{(cyclopentyl)₃TACN}FeBr₂] | - | (cyclopentyl)₃TACN | - | - | - | 1.2 | [2] |

| Methyl Acrylate (MA) | Fe(acac)₃ / TMDSi | - | - | 40 | 2 | 50 | unimodal | [4] |

| t-Butyl Acrylate (tBA) | Fe(acac)₃ / TMDSi | - | - | 40 | 2 | 20 | unimodal | [4] |

TMDSi: Tetramethyldisiloxane, TACN: 1,4,7-triazacyclononane.

Experimental Protocols

The following are generalized protocols for conducting iron-catalyzed radical polymerization of acrylates. These should be considered as starting points, and optimization of specific parameters will be necessary for a given monomer and iron source like this compound.

Protocol 1: General Procedure for Iron-Catalyzed AGET ATRP of Acrylates

This protocol is adapted from general AGET ATRP procedures and would be a suitable starting point for using an oil-soluble iron source like this compound.

Materials:

-

Acrylate Monomer (e.g., methyl acrylate, butyl acrylate), inhibitor removed

-

Iron(III) catalyst (e.g., Iron(III) neodecanoate, Iron(III) acetylacetonate)

-

Ligand (e.g., Triphenylphosphine (PPh₃), Tris(2-(dimethylamino)ethyl)amine (Me₆TREN))

-

Initiator (e.g., Ethyl α-bromoisobutyrate (EBiB))

-

Reducing Agent (e.g., Ascorbic acid, Tin(II) 2-ethylhexanoate)

-

Solvent (e.g., Toluene, Anisole), anhydrous

-

Schlenk flask and other standard glassware for air-sensitive reactions

-

Nitrogen or Argon source

Procedure:

-

Preparation of Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the iron(III) catalyst and the ligand in the chosen anhydrous solvent. The molar ratio of iron to ligand is typically 1:1 to 1:3 and should be optimized.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of acrylate monomer and any additional solvent.

-

Degassing: Degas the monomer solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.

-

Addition of Reagents: Under a positive pressure of inert gas, add the initiator to the monomer solution via syringe. Subsequently, add the catalyst/ligand solution.

-

Initiation: Add the reducing agent to the reaction mixture to initiate the polymerization. The amount of reducing agent should be sufficient to reduce the Fe(III) to Fe(II).

-

Polymerization: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-110 °C). Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR for conversion, GPC for molecular weight and dispersity).

-

Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: General Procedure for Iron-Catalyzed ICAR ATRP of Acrylates

This protocol is suitable for systems where a constant regeneration of the activator is desired.

Materials:

-

Acrylate Monomer, inhibitor removed

-

Iron(III) catalyst (e.g., Iron(III) neodecanoate, Iron(III) acetylacetonate)

-

Ligand (e.g., PPh₃)

-

Alkyl Halide Initiator (e.g., EBiB)

-

Thermal Initiator (e.g., AIBN)

-

Solvent (e.g., Toluene), anhydrous

-

Standard air-sensitive reaction setup

Procedure:

-

Reaction Mixture Preparation: In a Schlenk flask, combine the iron(III) catalyst, ligand, and thermal initiator.

-

Addition of Monomer and Initiator: Add the desired amount of acrylate monomer, solvent, and the alkyl halide initiator to the Schlenk flask.

-

Degassing: Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles.

-

Polymerization: Place the flask in a thermostatically controlled oil bath at a temperature suitable for the decomposition of the thermal initiator (e.g., 65-90 °C for AIBN).

-

Monitoring and Termination: Monitor the polymerization and terminate the reaction as described in Protocol 1.

-

Purification: Purify the resulting polymer by precipitation as described in Protocol 1.

Visualizations

Below is a workflow diagram for a typical iron-catalyzed radical polymerization experiment.

Caption: A typical experimental workflow for iron-catalyzed radical polymerization.

References

- 1. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Redox‐ and NIR‐Active Iron(III) Triradicals as Catalysts for Radical Polymerization of Acrylamides and Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of Iron Oxide Nanoparticles Using Iron Neodecanoate Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of iron oxide nanoparticles (IONPs) utilizing iron neodecanoate as a precursor. The methodologies described herein are primarily based on the thermal decomposition of iron carboxylates, a robust and widely adopted method for producing high-quality, monodisperse IONPs suitable for various biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia.

Introduction

Iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and ease of surface functionalization.[1] The synthesis of IONPs with precise control over size, shape, and magnetic properties is crucial for their successful application.[2] The thermal decomposition of organometallic precursors, such as iron carboxylates in high-boiling point organic solvents, is a preferred method for achieving monodisperse nanoparticles with excellent crystallinity.[3]

This compound, an iron carboxylate, serves as an effective precursor for this process. Its decomposition at elevated temperatures in the presence of surfactants leads to the formation of IONP nuclei, followed by controlled growth. The final characteristics of the nanoparticles are highly dependent on various reaction parameters, including temperature, reaction time, precursor concentration, and the type and concentration of surfactants.[4]

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis, purification, and surface functionalization of iron oxide nanoparticles using this compound.

Synthesis of Iron Oxide Nanoparticles

This protocol describes the thermal decomposition of this compound to synthesize oleic acid-capped IONPs.

Materials:

-

Iron(III) neodecanoate

-

1-octadecene (ODE)

-

Oleic acid

-

Nitrogen or Argon gas (high purity)

-

Ethanol (anhydrous)

-

Acetone (anhydrous)

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller and thermocouple

-

Condenser

-

Magnetic stirrer

-

Schlenk line or standard inert gas setup

Procedure:

-

Reaction Setup: In a 100 mL three-neck round-bottom flask, combine iron(III) neodecanoate (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and 1-octadecene (e.g., 20 mL).

-

Inert Atmosphere: Equip the flask with a condenser, a thermocouple, and a magnetic stir bar. Connect the setup to a Schlenk line and degas the mixture by purging with nitrogen or argon for at least 30 minutes at room temperature with vigorous stirring. Subsequently, heat the mixture to 120°C under a gentle flow of inert gas for 30-60 minutes to remove water and other low-boiling point impurities.

-

Thermal Decomposition: Under a continuous flow of inert gas, heat the reaction mixture to the desired decomposition temperature (e.g., 320°C) at a controlled heating rate (e.g., 5-10°C/min).[2] The color of the solution will typically change from a rusty brown to black, indicating the nucleation of iron oxide nanoparticles.[2]

-

Nanoparticle Growth (Aging): Maintain the reaction at the set temperature for a specific duration (the "aging" time, e.g., 30-120 minutes) to allow for nanoparticle growth. The size of the nanoparticles can be controlled by adjusting this aging time.[2]

-

Cooling and Precipitation: After the aging period, turn off the heating and allow the reaction mixture to cool to room temperature.

-

Purification: Add an excess of a polar solvent like ethanol or acetone (e.g., 40 mL) to the cooled solution to precipitate the oleic acid-capped nanoparticles.

-

Isolation: Separate the precipitated nanoparticles from the supernatant using a strong magnet or by centrifugation (e.g., 8000 rpm for 20 minutes). Discard the supernatant.

-

Washing: Re-disperse the nanoparticle pellet in a small amount of a nonpolar solvent like hexane or toluene and repeat the precipitation and isolation steps at least three times to remove excess surfactants and unreacted precursors.

-

Final Product: After the final wash, dry the purified nanoparticles under vacuum. The resulting black powder consists of oleic acid-capped iron oxide nanoparticles, which can be readily dispersed in nonpolar organic solvents.

Surface Functionalization for Drug Delivery

For biomedical applications, the hydrophobic oleic acid-capped IONPs need to be surface-modified to become dispersible in aqueous media and to allow for the attachment of targeting ligands and therapeutic agents. This protocol describes a ligand exchange method to replace oleic acid with a biocompatible, hydrophilic polymer like polyethylene glycol (PEG).

Materials:

-

Oleic acid-capped IONPs

-

Chloroform or Tetrahydrofuran (THF)

-

Amphiphilic polymer (e.g., Poly(maleic anhydride-alt-1-octadecene)-PEG)

-

Phosphate-buffered saline (PBS)

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Ultrasonic bath or probe sonicator

Procedure:

-

Dispersion: Disperse the oleic acid-capped IONPs in chloroform or THF (e.g., 5 mg/mL).

-

Polymer Addition: In a separate vial, dissolve the amphiphilic polymer in the same solvent at a concentration several times that of the IONPs (e.g., 25 mg/mL).

-

Ligand Exchange Reaction: Add the polymer solution to the IONP dispersion and stir the mixture vigorously at room temperature for 12-24 hours. The hydrophobic octadecene part of the polymer will intercalate with the oleic acid on the nanoparticle surface, while the hydrophilic PEG chains will extend into the solvent.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

-

Aqueous Dispersion: Re-disperse the resulting polymer-coated nanoparticles in an aqueous buffer like PBS. Sonication may be required to achieve a stable, homogeneous dispersion.

-

Purification: Purify the aqueous IONP dispersion by dialysis against PBS for 24-48 hours to remove any unbound polymer and residual organic solvent. The resulting solution contains water-dispersible, PEGylated IONPs ready for bioconjugation.

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the properties of the resulting iron oxide nanoparticles. The data is based on trends observed for the thermal decomposition of iron carboxylates.

Table 1: Effect of Reaction Temperature on Nanoparticle Size

| Precursor System | Temperature (°C) | Average Nanoparticle Diameter (nm) | Reference |

| Iron Oleate in 1-Octadecene | 290 | ~6 | [2] |

| Iron Oleate in 1-Octadecene | 320 | ~11 | [2] |

| Iron Oleate in Trioctylamine | 350 | ~15-20 | [5] |

Table 2: Effect of Precursor to Surfactant Ratio on Nanoparticle Size

| Precursor | Surfactant | Molar Ratio (Precursor:Surfactant) | Average Nanoparticle Diameter (nm) | Reference |

| Iron Pentacarbonyl | Oleic Acid | 1:1.5 | ~4 | [6] |

| Iron Pentacarbonyl | Oleic Acid | 1:2.5 | >10 | [6] |

| Iron Oxyhydroxide | Oleic Acid | 1:17 | ~12 | [2] |

Table 3: Typical Characterization Data for Synthesized IONPs

| Characterization Technique | Parameter | Typical Value/Observation | Reference |

| Transmission Electron Microscopy (TEM) | Morphology | Spherical / Cubic | [2] |

| Size Distribution | Monodisperse (Polydispersity Index < 0.2) | [2] | |

| X-ray Diffraction (XRD) | Crystal Structure | Inverse spinel (Magnetite/Maghemite) | [2] |

| Crystallite Size | Correlates with TEM size | ||

| Vibrating Sample Magnetometry (VSM) | Magnetic Behavior | Superparamagnetic at room temperature | |

| Saturation Magnetization (Ms) | 40 - 80 emu/g | [5] |

Mandatory Visualizations

Diagrams

Below are diagrams illustrating key workflows and concepts described in this document, created using the DOT language.

References

- 1. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - JuSER [juser.fz-juelich.de]

- 5. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Iron Neodecanoate as a Curing Agent for Alkyd Resins

Audience: Researchers, scientists, and professionals in the coatings and materials science fields.

Introduction

Alkyd resins are a cornerstone of the coatings industry, valued for their versatility, performance, and cost-effectiveness.[1] Their film-forming ability relies on an oxidative crosslinking process, commonly known as "drying" or "curing," which is catalyzed by metal-based driers. For decades, cobalt-based driers, such as cobalt(II) 2-ethylhexanoate, have been the industry standard due to their high efficiency in promoting rapid surface drying.[1][2] However, increasing regulatory pressure and health concerns associated with cobalt compounds have spurred a significant search for safer and more sustainable alternatives.[2][3][4]

Iron-based catalysts, particularly iron neodecanoate, have emerged as a highly promising alternative.[2] Iron is an earth-abundant and less toxic metal, making it an environmentally friendlier option.[5] Modern iron complexes have demonstrated curing activity comparable or even superior to cobalt driers, especially in high-solid and waterborne alkyd systems.[1][6] These notes provide a detailed overview of this compound, its mechanism of action, application data, and protocols for its evaluation as a curing agent for alkyd resins.

This compound: Properties and Synthesis

This compound is a coordination compound, an iron salt of neodecanoic acid.[7] Neodecanoic acid is a branched-chain carboxylic acid, which imparts excellent solubility in the nonpolar environment of alkyd resins.[7][8] The iron ion can exist in multiple oxidation states (typically Fe(II) and Fe(III)), a key feature for its catalytic activity in redox reactions.[8]

-

Chemical Name: this compound

-

CAS Number: 51818-55-4 (Iron(II) neodecanoate)[9][10], 68958-52-1 (Iron(III) neodecanoate)[11]

-

Appearance: Typically a liquid, with color varying based on the iron oxidation state and concentration.

-

Synthesis: Generally synthesized through the reaction of an iron salt (e.g., iron(II) chloride) with neodecanoic acid under controlled temperature conditions.[7]

Mechanism of Action: Autoxidative Curing

The curing of alkyd resins is an autoxidative process involving free-radical chain reactions. The unsaturated fatty acid chains within the alkyd polymer react with atmospheric oxygen to form a crosslinked, solid film.[12] this compound acts as a primary drier, catalyzing the initiation of this process.

The primary role of the iron catalyst is to accelerate the decomposition of hydroperoxides (ROOH), which are naturally present in small amounts in the alkyd resin or are formed during the initial stages of oxidation.[7] This decomposition generates highly reactive free radicals (alkoxy RO• and peroxy ROO•), initiating the crosslinking cascade.[7]

The catalytic cycle involves the redox cycling of the iron ion (Fe²⁺/Fe³⁺), which significantly lowers the activation energy for hydroperoxide decomposition compared to the uncatalyzed reaction.[13] These radicals then abstract hydrogen atoms from the allylic positions of the unsaturated fatty acid chains, propagating the radical chain reaction and leading to the formation of a durable polymer network.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pcimag.com [pcimag.com]

- 4. The Evolution of Catalysis for Alkyd Coatings: Responding to Impending Cobalt Reclassification with Very Active Iron and Manganese Catalysts, Using Polydentate Nitrogen Donor Ligands [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. european-coating-symposium.eu [european-coating-symposium.eu]

- 7. Buy this compound (EVT-15482507) | 51818-55-4 [evitachem.com]

- 8. This compound | 51818-55-4 | Benchchem [benchchem.com]

- 9. neodecanoic acid, iron salt CAS#: 51818-55-4 [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. iron(3+) neodecanoate CAS#: 68958-52-1 [m.chemicalbook.com]

- 12. pcimag.com [pcimag.com]

- 13. paint.org [paint.org]

Application Notes and Protocols for Iron-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to traditional methods that rely on precious metals like palladium.[1] Iron, being earth-abundant, inexpensive, and possessing low toxicity, offers significant advantages in the synthesis of complex organic molecules, a cornerstone of pharmaceutical and materials science research.[1] This document provides an overview of the application of iron catalysts, with a focus on the potential use of iron neodecanoate, in various cross-coupling reactions. While specific protocols for this compound are not widely documented, this guide extrapolates from well-established iron-catalyzed systems to provide detailed experimental procedures and data. Iron catalysis often involves unique reactivity and mechanisms, including the potential involvement of radical intermediates.[1]

General Considerations for Iron-Catalyzed Cross-Coupling Reactions

Successful iron-catalyzed cross-coupling reactions typically require careful control of reaction conditions to achieve high yields and selectivity. Key parameters include the choice of iron precursor, ligand (if any), solvent, base, and temperature. Many of these reactions are sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Iron-Catalyzed Kumada-Type Cross-Coupling

The Kumada coupling, a reaction between a Grignard reagent and an organic halide, was one of the first successful cross-coupling reactions.[2] Iron catalysts have proven effective in promoting this transformation, particularly for the formation of C(sp²) - C(sp³) bonds.[3]

Quantitative Data Summary

| Entry | Aryl Halide | Grignard Reagent | Iron Catalyst | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | n-HexylMgBr | FeCl₃ | TMEDA | THF | 25 | 95 | [1] |

| 2 | 1-Bromonaphthalene | EthylMgBr | Fe(acac)₃ | NMP | THF | 0 | 88 | [1] |

| 3 | 4-Chloroanisole | i-PropylMgBr | FeCl₂ | None | THF/Toluene | 66 | 91 | [1] |

| 4 | 2-Chloropyridine | PhenylMgBr | Fe(OAc)₂ | None | THF | 25 | 85 | [1] |

Experimental Protocol: General Procedure for Iron-Catalyzed Kumada-Type Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Grignard reagent (1.2 mmol, solution in THF or Et₂O)

-

Iron(II) or Iron(III) neodecanoate (0.05 mmol, 5 mol%)

-

Anhydrous solvent (e.g., THF, Et₂O, Toluene)

-

Ligand/Additive (e.g., TMEDA, NMP, if required)

-

Schlenk flask and other oven-dried glassware

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the this compound catalyst and any solid ligand/additive.

-

Add the anhydrous solvent (10 mL) and stir the mixture.

-

Add the aryl halide to the stirred solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.

-

Slowly add the Grignard reagent dropwise to the reaction mixture over a period of 15-30 minutes.

-

Allow the reaction to stir at the specified temperature for the required time (typically 1-24 hours), monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Iron-Catalyzed Suzuki-Miyaura-Type Cross-Coupling